![molecular formula C48H70Cl5N3Pd B13390131 3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B13390131.png)
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium is a complex organometallic compound. It is a palladium-based catalyst that features a combination of chloropyridine and dichloroimidazolium ligands. This compound is known for its high catalytic activity and selectivity in various organic transformations, making it a valuable tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium typically involves the reaction of palladium(II) chloride dimer (PdCl2) with 1,3-bis[2,6-di(heptan-4-yl)phenyl]-4,5-dichloroimidazolium and 3-chloropyridine under inert conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the palladium center.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents and organozinc compounds. The reactions are typically carried out under inert conditions using solvents like dichloromethane, tetrahydrofuran, or toluene .
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, while reactions with alkyl halides can produce alkylated products .
科学研究应用
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium involves the coordination of the palladium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved include:
Oxidative Addition: The palladium center undergoes oxidative addition with substrates, forming a palladium-substrate complex.
Transmetalation: The palladium-substrate complex undergoes transmetalation with an organometallic reagent, forming a new palladium complex.
Reductive Elimination: The new palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)
- Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)
- Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)
Uniqueness
The uniqueness of 3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium lies in its high catalytic activity and selectivity, which makes it a valuable tool in synthetic chemistry. Its bulky ligands provide steric hindrance, enhancing its stability and reactivity in various catalytic processes .
属性
分子式 |
C48H70Cl5N3Pd |
|---|---|
分子量 |
972.8 g/mol |
IUPAC 名称 |
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium |
InChI |
InChI=1S/C43H66Cl2N2.C5H4ClN.2ClH.Pd/c1-9-19-32(20-10-2)36-27-17-28-37(33(21-11-3)22-12-4)40(36)46-31-47(43(45)42(46)44)41-38(34(23-13-5)24-14-6)29-18-30-39(41)35(25-15-7)26-16-8;6-5-2-1-3-7-4-5;;;/h17-18,27-30,32-35H,9-16,19-26H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
RMVMZAKQLKJWAM-UHFFFAOYSA-L |
规范 SMILES |
CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2[C-]=[N+](C(=C2Cl)Cl)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


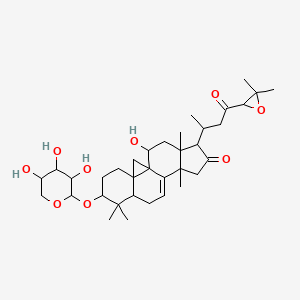
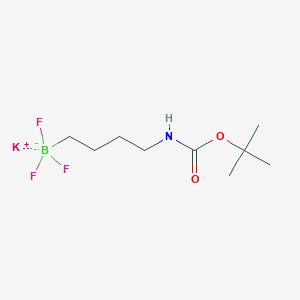
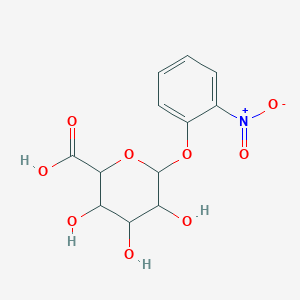
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)
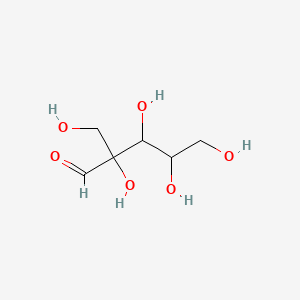
![(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B13390086.png)
![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)
![8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid](/img/structure/B13390092.png)
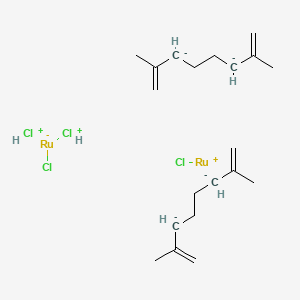
![7-hydroxy-N-[1-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B13390117.png)
![(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid](/img/structure/B13390125.png)

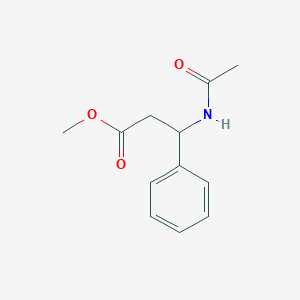
![11-(4-Cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13390156.png)
